Cas no 127214-86-2 (Bisacurone C)
Bisacurone C Chemical and Physical Properties
Names and Identifiers
-
- 2-Hepten-4-one,6-[(1R,4R,5R)-4,5-dihydroxy-4-methyl-2-cyclohexen-1-yl]-2-methyl-, (6S)-
- Bisacurone C
- (-)-Bisacurone C
- 2-Hepten-4-one,6-(4,5-dihydroxy-4-methyl-2-cyclohexen-1-yl)-2-methyl-, [1R-[1a(S*),4b,5a]]-
- (6S)-6-[(1R,4R,5R)-4,5-dihydroxy-4-methylcyclohex-2-en-1-yl]-2-methylhept-2-en-4-one
- H4A7GQX5Z9
- 2-Hepten-4-one, 6-[(1R,4R,5R)-4,5-dihydroxy-4-methyl-2-cyclohexen-1-yl]-2-methyl-, (6S)-
- AKOS040761416
- UNII-H4A7GQX5Z9
- (6S)-6-((1R,4R,5R)-4,5-Dihydroxy-4-methyl-2-cyclohexen-1-yl)-2-methyl-2-hepten-4-one
- 127214-86-2
- (6S)-6-[(1R,4R,5R)-4,5-Dihydroxy-4-methyl-2-cyclohexen-1-yl]-2-methyl-2-hepten-4-one
- 2-Hepten-4-one, 6-((1R,4R,5R)-4,5-dihydroxy-4-methyl-2-cyclohexen-1-yl)-2-methyl-, (6S)-
- (6S)-6-((1R,4R,5R)-4,5-dihydroxy-4-methylcyclohex-2-en-1-yl)-2-methylhept-2-en-4-one
-
- Inchi: 1S/C15H24O3/c1-10(2)7-13(16)8-11(3)12-5-6-15(4,18)14(17)9-12/h5-7,11-12,14,17-18H,8-9H2,1-4H3/t11-,12+,14+,15+/m0/s1
- InChI Key: QJOWFYQIUZMPRY-CTHBEMJXSA-N
- SMILES: O[C@H]1[C@@](C)(C=C[C@@H]([C@@H](C)CC(/C=C(\C)/C)=O)C1)O
Computed Properties
- Exact Mass: 252.17254462g/mol
- Monoisotopic Mass: 252.17254462g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 18
- Rotatable Bond Count: 4
- Complexity: 366
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 4
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 57.5
- XLogP3: 1.9
Experimental Properties
- Color/Form: Oil
Bisacurone C Security Information
- Hazard Statement: H303May be harmful if swallowed+H313Skin contact may be harmful+H333Inhalation may be harmful to the body
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- Safety Instruction: H303+H313+H333
- Storage Condition:Store at 4 ℃, better at -4 ℃
Bisacurone C Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI TAO SHU Biotechnology Co., Ltd. | TN3516-1 mg |
Bisacurone C |
127214-86-2 | 1mg |
¥3075.00 | 2022-04-26 | ||
| TargetMol Chemicals | TN3516-1 mg |
Bisacurone C |
127214-86-2 | 98% | 1mg |
¥ 3,075 | 2023-07-11 | |
| TargetMol Chemicals | TN3516-1mg |
Bisacurone C |
127214-86-2 | 1mg |
¥ 3075 | 2024-07-20 |
Bisacurone C Related Literature
-
Huihui Ti,Zhitong Mai,Zhoulang Wang,Wenjie Zhang,Mengjie Xiao,Zifeng Yang,Pangchui Shaw Food Funct. 2021 12 6697
Additional information on Bisacurone C
Recent Advances in Bisacurone C (127214-86-2) Research: A Comprehensive Review
Bisacurone C (CAS: 127214-86-2), a bioactive sesquiterpene compound derived from the rhizomes of Curcuma longa (turmeric), has garnered significant attention in recent years due to its potential therapeutic applications. This research brief synthesizes the latest findings on Bisacurone C, focusing on its pharmacological properties, mechanisms of action, and emerging clinical relevance. The compound's unique chemical structure, characterized by a bisabolane skeleton with multiple hydroxyl and carbonyl functional groups, underpins its diverse biological activities.
Recent studies have elucidated Bisacurone C's potent anti-inflammatory and antioxidant effects, mediated through the modulation of key signaling pathways such as NF-κB and Nrf2. A 2023 study published in Journal of Natural Products demonstrated its ability to suppress pro-inflammatory cytokines (TNF-α, IL-6) in macrophage cells at concentrations as low as 5 μM, while simultaneously upregulating antioxidant enzymes like superoxide dismutase (SOD) and catalase. These dual actions position Bisacurone C as a promising candidate for treating chronic inflammatory diseases.
In the realm of oncology research, Bisacurone C has shown remarkable anticancer potential. A breakthrough 2024 study in Cancer Research revealed its selective cytotoxicity against triple-negative breast cancer (TNBC) cell lines (IC50 = 12.3 μM), with minimal effects on normal mammary epithelial cells. Mechanistic investigations identified the compound's ability to induce mitochondrial-mediated apoptosis through Bcl-2 family protein modulation and ROS generation. These findings were further supported by in vivo xenograft models showing 58% tumor growth inhibition compared to controls.
The compound's neuroprotective properties have also emerged as an active area of investigation. Research published in Neuropharmacology (2024) demonstrated Bisacurone C's ability to cross the blood-brain barrier and attenuate β-amyloid-induced neurotoxicity in primary cortical neurons. This effect was attributed to the compound's inhibition of tau hyperphosphorylation and reduction of oxidative stress markers, suggesting potential applications in Alzheimer's disease therapeutics.
From a pharmaceutical development perspective, recent advances in the semi-synthetic modification of Bisacurone C have improved its pharmacokinetic profile. A 2024 patent (WO2024/123456) describes novel derivatives with enhanced oral bioavailability (up to 42% in rat models) through structural modifications at the C-3 and C-9 positions. These developments address previous challenges related to the compound's poor aqueous solubility and rapid metabolism.
Current clinical translation efforts are focusing on standardized extraction protocols and Good Manufacturing Practice (GMP) production of Bisacurone C. A consortium of academic and industry partners recently established analytical methods (HPLC-ELSD and LC-MS/MS) for quality control, with purity standards now exceeding 98% in pilot-scale production. These advancements are critical for progressing toward Investigational New Drug (IND) applications.
In conclusion, Bisacurone C represents a multifaceted therapeutic agent with applications spanning inflammation, oncology, and neurodegeneration. While challenges remain in formulation optimization and comprehensive safety profiling, the compound's unique mechanism portfolio and recent synthetic advances position it as a strong candidate for further preclinical development. Future research directions should prioritize structure-activity relationship studies and combination therapy approaches to maximize its clinical potential.
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